Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI) Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)
Brand Name: Vulcanchem
CAS No.: 136377-99-6
VCID: VC21264269
InChI: InChI=1S/C8H14O3/c1-5(2)7(10)8(4-11-8)6(3)9/h5,7,10H,4H2,1-3H3/t7-,8-/m1/s1
SMILES: CC(C)C(C1(CO1)C(=O)C)O
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)

CAS No.: 136377-99-6

Cat. No.: VC21264269

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI) - 136377-99-6

Specification

CAS No. 136377-99-6
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name 1-[(2S)-2-[(1R)-1-hydroxy-2-methylpropyl]oxiran-2-yl]ethanone
Standard InChI InChI=1S/C8H14O3/c1-5(2)7(10)8(4-11-8)6(3)9/h5,7,10H,4H2,1-3H3/t7-,8-/m1/s1
Standard InChI Key IGPBAIKOLMZENY-HTQZYQBOSA-N
Isomeric SMILES CC(C)[C@H]([C@@]1(CO1)C(=O)C)O
SMILES CC(C)C(C1(CO1)C(=O)C)O
Canonical SMILES CC(C)C(C1(CO1)C(=O)C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator